molecular formula C15H13FN4O B3812389 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B3812389
M. Wt: 284.29 g/mol
InChI Key: DSRYDKIUYRAFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as FPT, is a triazole compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FPT is a heterocyclic compound that contains a triazole ring, which is a common motif in many biologically active compounds. In

Scientific Research Applications

4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been the subject of several scientific studies due to its potential applications in medicinal chemistry. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have antifungal activity against several strains of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Mechanism of Action

The mechanism of action of 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and survival of fungi and cancer cells. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to inhibit the activity of the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleotides, a process that is essential for the growth and division of cancer cells.
Biochemical and Physiological Effects:
4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have several biochemical and physiological effects. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to modulate the immune system, which may contribute to its antifungal and anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is its broad-spectrum activity against fungi and cancer cells. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to be effective against several strains of fungi and several types of cancer cells, making it a versatile compound for research. However, one limitation of using 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is its moderate yield and purity, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, which may lead to the development of more potent and selective compounds. Additionally, the investigation of the pharmacokinetics and toxicity of 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one may provide valuable information for its potential use as a therapeutic agent. Finally, the investigation of the synergistic effects of 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with other compounds may lead to the development of more effective combination therapies for the treatment of fungal infections and cancer.

properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-3-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c16-13-4-2-1-3-12(13)10-20-14(18-19-15(20)21)9-11-5-7-17-8-6-11/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRYDKIUYRAFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NNC2=O)CC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
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4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 3
4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 4
Reactant of Route 4
4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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